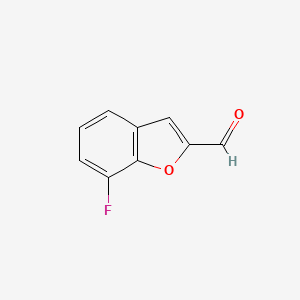

7-Fluoro-1-benzofuran-2-carbaldehyde

Description

Significance and Strategic Position in Organic Synthesis

The importance of 7-Fluoro-1-benzofuran-2-carbaldehyde in organic synthesis stems from its dual functionality: a reactive aldehyde group and a fluorinated aromatic core. This combination makes it a highly versatile synthetic intermediate for constructing complex molecular architectures. The aldehyde group at the C2 position serves as a crucial chemical handle, allowing for a wide variety of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426), Knoevenagel, and Wittig reactions.

This versatility allows chemists to readily introduce diverse functional groups and build elaborate side chains, which is fundamental in the development of new chemical entities. Consequently, this compound is a strategic building block for creating libraries of novel compounds for drug discovery, particularly for targeting diseases where benzofuran-based molecules have shown promise, such as cancer and inflammatory conditions. nih.govnih.gov

Overview of Benzofuran (B130515) Chemistry and Fluorination

Benzofuran is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution reactions. researchgate.net The synthesis of the benzofuran core can be achieved through various methods, often involving the cyclization of substituted phenols. nih.govjocpr.com A common and powerful method for introducing the 2-carbaldehyde group onto an activated benzofuran ring is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated from reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comwikipedia.org

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's pharmacological profile. nih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

Blocking Metabolic Lability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can increase the drug's half-life. bohrium.comresearchgate.net

Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting a molecule's solubility and interaction with biological targets. bohrium.com

Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity and potency. nih.govresearchgate.net

Improving Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.govresearchgate.net

In this compound, the fluorine atom at the C7 position modifies the electronic landscape of the entire benzofuran scaffold, influencing its reactivity and the biological activity of its derivatives.

Structural Basis for Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three core components: the benzofuran ring, the aldehyde group, and the fluorine atom.

Benzofuran Ring: As an electron-rich aromatic system, it is predisposed to electrophilic attack. However, the presence of the electron-withdrawing aldehyde group at the C2 position deactivates the furan (B31954) portion of the ring system toward further electrophilic substitution.

Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and serves as the primary site for nucleophilic attack. This functional group is highly versatile for synthetic transformations:

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (7-fluoro-1-benzofuran-2-carboxylic acid).

Reduction: Can be reduced to the primary alcohol ( (7-fluoro-1-benzofuran-2-yl)methanol).

Condensation Reactions: Reacts with active methylene (B1212753) compounds (e.g., malonates in the Knoevenagel condensation) or ylides (in the Wittig reaction) to form new carbon-carbon double bonds, extending the molecular framework.

Fluorine Atom: Located at the C7 position on the benzene (B151609) ring, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the electron density of the benzene ring, affecting the regioselectivity of any substitution reactions on that part of the molecule.

This predictable and versatile reactivity makes this compound a valuable precursor. It provides a straightforward route to introduce a fluorinated benzofuran core into larger molecules, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs. nih.gov The ability to easily modify the aldehyde group enables fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Interactive Data Table: Comparison of Related Benzofurans

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKEYDWBKOMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 1 Benzofuran 2 Carbaldehyde

Established Synthetic Pathways to the 7-Fluoro-1-benzofuran Core

The construction of the 7-fluoro-1-benzofuran core is a critical step in the synthesis of the target molecule. Traditional methods for benzofuran (B130515) synthesis often involve the cyclization of substituted phenols. For the synthesis of a 7-substituted benzofuran, a common starting material would be an ortho-substituted phenol (B47542).

One of the most classical and versatile methods is the Perkin rearrangement , which involves the reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base. To achieve the 7-fluoro substitution, a 3-fluorosalicylaldehyde (B1296999) would be the required precursor.

Another prominent method involves the intramolecular cyclization of an appropriately substituted 2-fluorophenoxy derivative. For instance, a 2-fluorophenol (B130384) can be alkylated with a compound containing a two-carbon chain that can be subsequently cyclized. A common approach is the reaction of 2-fluorophenol with an α-haloketone followed by intramolecular cyclodehydration. This method offers good control over the substitution pattern on the furan (B31954) ring.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of benzofuran cores. For example, the Sonogashira coupling of a 2-fluoro-6-iodophenol (B1322710) with a terminal alkyne, followed by an intramolecular cyclization, can yield the 7-fluoro-1-benzofuran scaffold.

| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Perkin Rearrangement | 3-Fluorosalicylaldehyde, Acetic Anhydride | Base-catalyzed condensation and cyclization | Well-established, uses readily available materials | Can have moderate yields, requires specific substitution on starting phenol |

| Intramolecular Cyclodehydration | 2-Fluorophenol, α-Haloketone | O-alkylation followed by acid- or base-catalyzed cyclization | Good control of substitution, versatile | May require harsh conditions for cyclization |

| Palladium-Catalyzed Cyclization | 2-Fluoro-6-iodophenol, Terminal Alkyne | Sonogashira coupling followed by intramolecular cyclization | High efficiency, good functional group tolerance | Requires expensive catalyst, multi-step process |

Development of Novel Approaches for Aldehyde Functionalization

Once the 7-fluoro-1-benzofuran core is established, the next critical step is the introduction of the carbaldehyde group at the 2-position. The 2-position of the benzofuran ring is electron-rich and thus susceptible to electrophilic substitution.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans. organic-chemistry.orgijpcbs.comjk-sci.com This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. wikipedia.org The reaction with 7-fluoro-1-benzofuran would be expected to proceed with high regioselectivity at the 2-position to yield 7-fluoro-1-benzofuran-2-carbaldehyde. The reaction is generally mild and proceeds with good yields. researchgate.net

Another approach for aldehyde functionalization is the metalation of the 2-position followed by quenching with a formylating agent. This involves the deprotonation of the 2-position of 7-fluoro-1-benzofuran using a strong base, such as n-butyllithium, to form a 2-lithio derivative. This organometallic intermediate can then be reacted with an electrophilic formylating agent like DMF to introduce the aldehyde group. This method offers high regioselectivity but requires anhydrous conditions and careful handling of pyrophoric reagents.

| Reaction | Reagents | Mechanism | Key Features |

| Vilsmeier-Haack Reaction | 7-Fluoro-1-benzofuran, DMF, POCl₃ | Electrophilic aromatic substitution | Mild conditions, good yields, high regioselectivity for the 2-position |

| Metalation-Formylation | 7-Fluoro-1-benzofuran, n-BuLi, DMF | Deprotonation followed by nucleophilic attack | High regioselectivity, versatile for other electrophiles |

Regioselective and Stereoselective Synthesis of Fluorinated Benzofuran Derivatives

The regioselective synthesis of this compound is fundamentally dependent on the initial choice of starting materials and the synthetic route for the construction of the benzofuran core. To ensure the fluorine atom is positioned at the 7-position, the synthesis must begin with a precursor that has the fluorine atom at the corresponding position on the benzene (B151609) ring, such as 3-fluorophenol (B1196323) or its derivatives.

For instance, in a synthesis starting from a phenol and an α-haloketone, the regioselectivity of the initial O-alkylation and subsequent cyclization is crucial. nih.gov The reaction of 2-fluorophenol would lead to a 7-fluorobenzofuran, whereas the use of 3-fluorophenol or 4-fluorophenol (B42351) would result in different isomers.

Recent advancements in catalysis have provided methods for highly regioselective benzofuran synthesis. For example, titanium tetrachloride has been used to promote the direct synthesis of benzofurans from phenols and α-haloketones with high regioselectivity. nih.gov Such methods could be adapted for the synthesis of the 7-fluoro derivative by selecting the appropriate fluorinated phenol.

While the target molecule, this compound, is achiral and thus stereoselectivity is not a concern for its direct synthesis, the development of stereoselective methods is important for the synthesis of more complex benzofuran derivatives that may be synthesized from it.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce the environmental impact of the chemical processes. This can be achieved through various strategies, including the use of less hazardous solvents, development of one-pot reactions, and the use of catalytic rather than stoichiometric reagents.

In the context of benzofuran synthesis, several "greener" approaches have been reported for related compounds, which could be adapted for the target molecule. For example, the use of ionic liquids as recyclable reaction media for palladium-catalyzed cyclizations has been explored. rsc.org This avoids the use of volatile organic solvents.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can significantly improve the efficiency and reduce waste. A one-pot synthesis of benzofurans from phenols and α-haloketones has been reported, which combines the alkylation and cyclization steps. nih.gov

The development of catalytic methods is a cornerstone of green chemistry. While the Vilsmeier-Haack reaction is highly effective, it uses stoichiometric amounts of reagents. Research into catalytic formylation reactions could provide a more sustainable alternative.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing chlorinated solvents with water or ionic liquids in cyclization steps. | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing one-pot reactions that minimize the number of isolation and purification steps. | Increased efficiency, less waste generation. |

| Catalysis | Developing catalytic versions of formylation reactions to replace stoichiometric reagents. | Reduced reagent consumption and waste. |

Chemical Reactivity and Transformation Studies of 7 Fluoro 1 Benzofuran 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its participation in a wide array of condensation, oxidation, and reduction reactions.

Nucleophilic Additions and Condensations

The polarized carbon-oxygen double bond of the aldehyde in 7-Fluoro-1-benzofuran-2-carbaldehyde renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common condensation reactions for aldehydes is the Knoevenagel condensation . bldpharm.comthegoodscentscompany.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For this compound, this reaction would likely proceed with active methylene compounds such as malonic acid derivatives to yield substituted alkenes.

Another significant reaction is the Wittig reaction , which converts aldehydes into alkenes. sigmaaldrich.comlab-chemicals.com This reaction employs a phosphorus ylide (a Wittig reagent) to introduce a new carbon-carbon double bond with a high degree of control over the alkene geometry. The reaction of this compound with various Wittig reagents would be expected to produce a range of 2-vinyl-7-fluoro-1-benzofuran derivatives.

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde group of this compound is expected to be susceptible to oxidation by a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would likely convert the aldehyde to the corresponding 7-fluoro-1-benzofuran-2-carboxylic acid. Milder oxidants, like Tollens' reagent or Fehling's solution, could also be employed for this transformation.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents would be expected to reduce this compound to (7-fluoro-1-benzofuran-2-yl)methanol. The choice of reducing agent can be important, especially if other reducible functional groups are present in a more complex derivative of the starting material.

Carbon-Carbon Bond Forming Reactions

Beyond condensation reactions, the aldehyde moiety is a key participant in other important carbon-carbon bond-forming reactions. The Grignard reaction is a classic example, where an organomagnesium halide (Grignard reagent) adds to the carbonyl carbon. The reaction of this compound with a Grignard reagent would yield a secondary alcohol upon acidic workup. The nature of the R group in the Grignard reagent (R-MgX) would determine the structure of the resulting alcohol.

Reactions of the Fluorinated Benzofuran (B130515) Heterocycle

The benzofuran ring system is aromatic and can undergo substitution reactions. The presence of the fluorine atom at the 7-position introduces an electronic effect that can influence the regioselectivity of these reactions.

Aromatic Substitution and Derivatization at the Benzofuran Ring

The benzofuran ring can undergo electrophilic aromatic substitution . The electron-donating nature of the oxygen atom in the furan (B31954) ring generally directs incoming electrophiles to the 2- and 3-positions. However, since the 2-position is already substituted, electrophilic attack would be expected to occur at the 3-position or on the benzene (B151609) ring. The fluorine atom at the 7-position is an ortho, para-director, but it is also a deactivating group. The interplay of these directing effects would determine the precise location of substitution in reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic aromatic substitution (SNA r) is also a possibility, particularly at the position bearing the fluorine atom. While the C-F bond is strong, SNA r can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups or under forcing conditions. The aldehyde group at the 2-position is electron-withdrawing and could potentially activate the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorinated Position

While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, recent advances in catalyst design have enabled the use of aryl fluorides in some coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could potentially be employed to replace the fluorine atom with other functional groups, although this would likely require specialized catalysts and reaction conditions. These reactions are powerful tools for the construction of complex molecular architectures.

Ring-Opening and Rearrangement Processes

Ring-opening reactions of the benzofuran core, while not thermodynamically favored due to its aromatic stability, can be induced under specific conditions, often with the aid of transition metal catalysts or strong reagents. For benzofuran derivatives, cleavage of the C2-O bond is a known transformation pathway. While no specific studies on the ring-opening of this compound have been documented, related transformations of other benzofurans provide insight into potential processes. For instance, copper-catalyzed ring-opening silylation has been reported for a range of benzofurans, and this reaction is noted to tolerate various functional groups, including halogens. This suggests that a similar transformation could potentially be applied to this compound, leading to the formation of functionalized phenolic compounds.

Rearrangement processes involving the benzofuran scaffold are less common but can occur under specific synthetic conditions. One notable example is the rearrangement of 2-hydroxychalcones to form 3-acylbenzofurans. Although this is a synthetic route to benzofurans rather than a rearrangement of a pre-formed benzofuran, it highlights the potential for skeletal reorganization in related systems. For this compound, any potential rearrangement would likely be influenced by the electronic properties of the fluorine and aldehyde substituents.

| Transformation Type | Reagents/Conditions (Hypothetical) | Potential Product(s) (Hypothetical) |

| Catalytic Ring-Opening | Copper catalyst, Disilane | Functionalized 2-vinylphenol derivative |

| Acid-Catalyzed Rearrangement | Strong protic or Lewis acid | Isomeric benzofuran or ring-opened product |

This table presents hypothetical transformations based on the known reactivity of related benzofuran derivatives, as specific data for this compound is not available.

Design, Synthesis, and Characterization of Derivatives and Analogues of 7 Fluoro 1 Benzofuran 2 Carbaldehyde

Strategic Derivatization through the Aldehyde Group

The aldehyde functional group at the C-2 position of 7-fluoro-1-benzofuran-2-carbaldehyde is a key handle for molecular elaboration, allowing for the synthesis of a wide array of derivatives through well-established chemical transformations.

Chalcone (B49325) Synthesis: One of the most common derivatizations involves the Claisen-Schmidt condensation of the aldehyde with various acetophenones to yield chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of other heterocyclic systems and are known to possess a broad spectrum of biological activities. For instance, the reaction of this compound with substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent affords the corresponding (E)-1-(substituted-phenyl)-3-(7-fluoro-1-benzofuran-2-yl)prop-2-en-1-ones.

Schiff Base Formation: The condensation of the aldehyde with primary amines or hydrazides readily forms Schiff bases (imines) or hydrazones, respectively. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting C=N double bond in the Schiff base derivatives offers another point for chemical modification and introduces nitrogen atoms that can act as hydrogen bond acceptors, potentially enhancing interactions with biological macromolecules.

Synthesis of Pyrazolines and Other Heterocycles: The chalcones derived from this compound serve as excellent precursors for synthesizing five- and six-membered heterocyclic rings. A prominent example is the reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, which leads to the formation of pyrazolines through a cyclization reaction. Similarly, reactions with other binucleophiles can yield a variety of heterocyclic systems, each with a unique three-dimensional structure and potential biological profile.

Below is a representative table of derivatives synthesized from the aldehyde group:

| Derivative Type | Reagents | General Structure |

| Chalcone | Substituted Acetophenone, NaOH/EtOH | 7-F-Benzofuranyl-CH=CH-CO-Ar |

| Schiff Base | Primary Amine (R-NH2), EtOH | 7-F-Benzofuranyl-CH=N-R |

| Pyrazoline (from Chalcone) | Hydrazine Hydrate, Acetic Acid/EtOH | Fused ring system containing 7-F-Benzofuran |

Exploration of Substituent Effects on the Benzofuran (B130515) Core

The presence of the fluorine atom at the 7-position of the benzofuran core is a critical design element. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through the sigma bond (inductive effect), which can influence the reactivity of the entire molecule. The position of this substituent is a crucial determinant of biological activity. nih.gov

The introduction of a halogen atom, such as fluorine, can enhance the biological activity of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic region of the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Further modifications to the benzofuran core, such as the introduction of additional substituents on the benzene (B151609) ring, can be explored to fine-tune the electronic and steric properties of the molecule. For example, introducing electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., nitro) at available positions could systematically alter the molecule's properties. These modifications can impact:

Reactivity: Altering the electron density of the benzofuran ring system can affect its susceptibility to further chemical reactions.

Biological Activity: Substituents can influence how the molecule interacts with protein binding sites, affecting its efficacy and selectivity.

Physicochemical Properties: Changes in substituents affect properties like solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the Fluorobenzofuran Moiety

The this compound scaffold can be utilized to construct more complex, rigid polycyclic and fused-ring systems. These larger structures can explore different regions of chemical space and may offer enhanced selectivity for specific biological targets.

One common strategy involves intramolecular cyclization reactions. Derivatives synthesized from the aldehyde group, containing appropriately positioned functional groups, can be induced to form new rings. For example, a derivative with a pending carboxylic acid or amine group could undergo cyclization to form a lactone or a lactam, respectively, fused to the benzofuran core or a linked aromatic ring.

Another approach is through cycloaddition reactions, where a derivative of this compound acts as a diene or dienophile to construct new six-membered rings. Furthermore, tandem reactions that form multiple bonds in a single operation can be employed to efficiently build complex fused architectures. For instance, a derivative could be designed to undergo a palladium-catalyzed cascade reaction to form a new heterocyclic ring fused to the benzofuran system.

The synthesis of these fused systems is a powerful strategy for creating structurally novel compounds with potentially unique biological or material properties.

Structure-Property Relationships in Novel this compound Analogues

Establishing clear structure-property relationships (SPR) is fundamental to the rational design of new molecules with desired characteristics. For analogues of this compound, this involves systematically modifying the structure and evaluating the impact on various properties, particularly biological activity.

For example, in a series of chalcone derivatives, the nature and position of substituents on the second aromatic ring (derived from the acetophenone) can be varied to probe for optimal activity.

A hypothetical study on the antimicrobial activity of a series of chalcones derived from this compound might yield data like that presented in the table below.

| Compound ID | Substituent on Phenyl Ring (Ar) | Minimum Inhibitory Concentration (MIC) in µg/mL |

| C-1 | 4-Hydroxy | 16 |

| C-2 | 4-Methoxy | 32 |

| C-3 | 4-Chloro | 8 |

| C-4 | 4-Nitro | 4 |

| C-5 | 2,4-Dichloro | 4 |

| C-6 | 3,4,5-Trimethoxy | 64 |

From this hypothetical data, several SPR insights could be drawn:

Electronic Effects: The presence of electron-withdrawing groups like chloro (C-3) and nitro (C-4) on the phenyl ring appears to enhance antimicrobial activity compared to electron-donating groups like hydroxy (C-1) and methoxy (B1213986) (C-2).

Steric Effects: The bulky trimethoxy substitution (C-6) leads to a significant decrease in activity, suggesting that steric hindrance may be detrimental.

Positional Effects: Comparing C-3 and C-5 suggests that multiple halogen substitutions might maintain or slightly improve potency.

These relationships, once established through systematic screening and analysis, provide a roadmap for designing next-generation analogues with improved potency and selectivity. The fluorine atom at the 7-position of the core benzofuran structure serves as a constant feature in such studies, allowing for a focused evaluation of the appended functionalities.

Applications of 7 Fluoro 1 Benzofuran 2 Carbaldehyde in Advanced Organic Synthesis

Role as a Precursor in Medicinal Chemistry Research Programs

7-Fluoro-1-benzofuran-2-carbaldehyde serves as a key precursor in the synthesis of novel bioactive molecules for medicinal chemistry research. The benzofuran (B130515) scaffold itself is a "privileged structure," meaning it is frequently found in compounds with therapeutic properties. acs.org The addition of a fluorine atom can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov

The aldehyde functional group at the 2-position of the benzofuran ring is a versatile handle for a variety of chemical transformations. This allows for the construction of diverse molecular libraries to be screened for therapeutic activity. For instance, the aldehyde can readily undergo reactions such as condensation, oxidation, reduction, and the formation of imines and oximes, providing access to a wide array of derivatives.

Table 1: Key Transformations of the Aldehyde Group in Medicinal Chemistry

| Reaction Type | Reagents | Resulting Functional Group |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted Alkene |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol |

Research has shown that benzofuran-based compounds are promising candidates for the development of inhibitors for various protein kinases, which are crucial targets in cancer therapy. researchgate.net The strategic placement of a fluorine atom, as in this compound, can lead to derivatives with enhanced potency and selectivity for specific kinases. For example, fluorinated benzofuran derivatives have been investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net

Utility as a Building Block for Complex Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound makes it an excellent building block for the synthesis of more complex heterocyclic scaffolds. nih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. nih.gov

The aldehyde can participate in various cyclization reactions to form fused ring systems. For example, condensation with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of new carbocyclic or heterocyclic rings fused to the benzofuran core. These reactions are often used to create libraries of compounds for high-throughput screening in drug discovery programs.

Furthermore, the aldehyde can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating molecular diversity. For instance, a Biginelli or Hantzsch-type reaction involving this compound could yield dihydropyrimidinones or dihydropyridines, respectively, which are classes of compounds with known biological activities. The synthesis of pyrimidine (B1678525) derivatives from benzofuran chalcones, which are in turn derived from acetylbenzofurans (closely related to the carbaldehyde), highlights the utility of this scaffold in constructing new heterocyclic systems with potential antifungal and antibacterial properties. nih.gov

Application in the Synthesis of Molecular Probes for Biochemical Investigations

Fluorinated organic molecules often exhibit unique photophysical properties, making them attractive for the development of molecular probes for bioimaging and biochemical assays. nih.gov The benzofuran nucleus, particularly when substituted with electron-donating or withdrawing groups, can be fluorescent. The introduction of a fluorine atom can modulate these fluorescent properties.

This compound can be used as a starting material to synthesize fluorescent probes. The aldehyde group provides a convenient point of attachment for other molecular components, such as recognition elements for specific biomolecules or environmentally sensitive dyes. For example, a series of fluorinated benzofuran derivatives have been synthesized and evaluated as potential tracers for positron emission tomography (PET) to image β-amyloid plaques in the brains of patients with Alzheimer's disease. nih.govresearchgate.net These probes demonstrated high affinity for the target aggregates. nih.govresearchgate.net

Moreover, benzofuran-based fluorescent probes have been developed for the detection of biologically important species. For instance, a triphenylamine-benzofuran-derived probe was created for monitoring sulfite (B76179) levels in medicinal materials and for bioimaging in living cells. rsc.org Another example is the synthesis of 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine, which acts as a "turn-on" fluorescent probe for single-strand DNA binding protein. researchgate.net These examples underscore the potential of the fluorinated benzofuran scaffold in creating sophisticated tools for biochemical research.

Potential in the Development of New Agrochemical Intermediates

The inclusion of fluorine is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Fluorine-containing compounds often exhibit enhanced efficacy, metabolic stability, and favorable environmental profiles. nih.gov The benzofuran scaffold is also present in some agrochemical compounds.

Therefore, this compound represents a promising starting point for the synthesis of new agrochemical intermediates. The aldehyde functionality can be transformed into a variety of other groups that are commonly found in active agrochemical ingredients. For example, it can be converted into an oxime, which is a key functional group in some insecticides and fungicides.

Research on fluorinated benzoxazines, structurally related to benzofurans, has demonstrated their utility in developing herbicides that inhibit protoporphyrinogen (B1215707) oxidase. Similarly, derivatives of dihydrobenzofuran have been explored as potential herbicidal and fungicidal agents. researchgate.net The synthesis of pyrimidine derivatives from fluorinated benzofuran precursors has also yielded compounds with notable fungicidal activity. nih.gov These findings suggest that this compound could be a valuable intermediate for the development of a new generation of crop protection agents.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts (δ), coupling constants (J), and correlation signals, the connectivity and spatial relationships of atoms can be mapped.

For 7-Fluoro-1-benzofuran-2-carbaldehyde, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton. The aldehyde proton (-CHO) characteristically appears as a singlet in the far downfield region, typically around 9.8-10.0 ppm. The proton on the furan (B31954) ring (H-3) would also present as a singlet, anticipated in the range of 7.5-7.8 ppm. The aromatic protons on the fluorinated benzene (B151609) ring (H-4, H-5, and H-6) would exhibit a more complex pattern due to both homo- and heteronuclear (¹H-¹⁹F) spin-spin coupling. Their chemical shifts are expected between 7.0 and 7.7 ppm, with coupling constants providing definitive information about their relative positions.

¹³C NMR spectroscopy provides insight into the carbon framework. The aldehyde carbon is the most deshielded, with a chemical shift expected above 180 ppm. The carbon atom directly bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. Other aromatic and furan carbons would appear in the typical 110-160 ppm range, with their exact shifts influenced by the electronic effects of the fluorine, oxygen, and aldehyde substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of similar structures and established chemical shift principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

|---|---|---|---|

| CHO | ~9.9 (s, 1H) | ~183.0 | N/A |

| C-2 | - | ~153.0 | N/A |

| C-3 | ~7.6 (s, 1H) | ~116.0 | N/A |

| C-3a | - | ~128.0 | N/A |

| C-4 | ~7.6 (m, 1H) | ~115.5 | ³J(H,F) ≈ 8-10 Hz |

| C-5 | ~7.2 (m, 1H) | ~125.0 | ⁴J(H,F) ≈ 5-7 Hz |

| C-6 | ~7.4 (m, 1H) | ~124.0 | ³J(H,H) ≈ 7-9 Hz |

| C-7 | - | ~147.0 | ¹J(C,F) ≈ 245-250 Hz |

| C-7a | - | ~146.5 | ²J(C,F) ≈ 12-15 Hz |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining suitable single crystals of this compound would be a prerequisite for this analysis.

The analysis would confirm the planarity of the fused benzofuran (B130515) ring system. Key structural parameters, such as the C-F, C=O, and C-O bond lengths, would be determined with high precision. Furthermore, the study would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions like hydrogen bonding (if present) or π-π stacking, which govern the material's bulk properties. While experimental data is not currently available, a successful analysis would yield the parameters outlined in the table below.

Table 2: Crystallographic Parameters Determinable by Single-Crystal X-ray Diffraction Represents typical parameters obtained from analysis; specific values require experimental data.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₉H₅FO₂ |

| Formula Weight | Molar mass of the compound | 164.14 g/mol |

| Crystal System | Fundamental crystal symmetry (e.g., Monoclinic) | Not Determined |

| Space Group | Symmetry operations of the unit cell (e.g., P2₁/c) | Not Determined |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Not Determined |

| Volume (V) | Volume of the unit cell | Not Determined |

| Z | Number of molecules per unit cell | Not Determined |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition, C₉H₅FO₂, by providing a highly accurate mass measurement of the molecular ion [M]⁺. Electron ionization (EI) would induce fragmentation, creating a characteristic pattern. The molecular ion peak is expected at an m/z of 164.

The fragmentation pathway can be predicted based on the functional groups present. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (•H) to form a stable acylium cation [M-1]⁺ at m/z 163, and the loss of the formyl radical (•CHO) to yield the [M-29]⁺ fragment at m/z 135. Subsequent fragmentation of the 7-fluorobenzofuranyl cation could involve the loss of carbon monoxide (CO), a common pathway for furan-containing rings.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Proposed Loss |

|---|---|---|

| 164 | [C₉H₅FO₂]⁺˙ (Molecular Ion) | - |

| 163 | [M - H]⁺ | Loss of •H from aldehyde |

| 135 | [M - CHO]⁺ | Loss of •CHO radical |

| 107 | [M - CHO - CO]⁺ | Loss of CO from the m/z 135 fragment |

Vibrational Spectroscopy (IR, Raman) and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds like the C=C bonds of the aromatic and furan rings often produce stronger Raman signals, providing further confirmation of the core structure.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2870-2820 & 2770-2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |

| 1700-1680 | Conjugated C=O Aldehyde Stretch | Strong |

| 1610-1580 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1250-1200 | Aromatic C-F Stretch | Strong |

| 1200-1000 | Aromatic C-O Stretch | Strong |

Computational and Theoretical Investigations of 7 Fluoro 1 Benzofuran 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to describing the electronic behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor ucsb.edu. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and polarizability nih.gov.

For benzofuran (B130515) derivatives, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a π*-orbital. The introduction of substituents significantly modulates these orbitals. An electron-withdrawing group, such as the fluorine atom at the C7 position, is expected to stabilize both the HOMO and LUMO, lowering their energy levels due to its high electronegativity emerginginvestigators.org. The carbaldehyde group at the C2 position, also electron-withdrawing, further influences the electronic distribution, particularly on the furan (B31954) ring.

Calculations on related compounds provide a reference for these expected properties. For instance, DFT studies on 7-methoxy-benzofuran-2-carboxylic acid revealed a HOMO-LUMO gap of 4.189 eV, suggesting high polarizability and reactivity nih.gov. Another study on 1-benzofuran-2-carboxylic acid calculated a gap of 4.735 eV emerginginvestigators.org. It is anticipated that 7-Fluoro-1-benzofuran-2-carbaldehyde would possess a similarly significant energy gap, indicative of a stable yet reactive molecule. The precise values would be influenced by the combined electronic effects of the fluoro and carbaldehyde groups.

Table 1: Predicted Frontier Molecular Orbital Energies for Benzofuran Analogs This table presents calculated data for analogous compounds to infer the properties of this compound.

| Molecular Property | 1-benzofuran-2-carboxylic acid emerginginvestigators.org | 7-methoxy-benzofuran-2-carboxylic acid nih.gov |

| EHOMO (eV) | -6.367 | - |

| ELUMO (eV) | -1.632 | - |

| Energy Gap (ΔE) (eV) | 4.735 | 4.189 |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules through various descriptors derived from the electronic density. physchemres.orgnih.gov These global reactivity descriptors, such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactive nature. researchgate.net

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher (less negative) μ suggests a better nucleophile.

Global Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Global Softness (S): The reciprocal of hardness (S=1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for a Benzofuran Analog This table presents DFT-calculated data for a related compound to predict the reactivity of this compound.

| Reactivity Descriptor | Value for 1-benzofuran-2-carboxylic acid emerginginvestigators.org |

| Ionization Potential (I) | 6.367 eV |

| Electron Affinity (A) | 1.632 eV |

| Global Hardness (η) | 2.367 |

| Softness (ζ) | 11.49 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the core benzofuran ring system is largely planar. physchemres.org The primary source of conformational flexibility arises from the rotation of the carbaldehyde group around the C2-C bond.

Computational studies on similar aromatic aldehydes show that two primary planar conformers exist: one where the aldehyde C=O bond is syn to the furan ring's oxygen atom, and one where it is anti. The energy barrier to rotation between these conformers is typically small, suggesting that both may be accessible at room temperature. The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions, such as dipole-dipole repulsion and potential intramolecular hydrogen bonding if applicable.

While specific molecular dynamics (MD) simulations for this compound are not available, such studies would provide deeper insight into its dynamic behavior in different environments (e.g., in solution). MD simulations could reveal preferential conformations, solvent interactions, and the flexibility of the molecule over time, which are crucial for understanding its interactions with biological targets or other reactants.

In Silico Prediction of Spectroscopic Parameters and Chemical Properties

In silico methods are highly effective for predicting a wide range of molecular properties, from spectroscopic data to physicochemical parameters relevant to pharmacology and materials science. nih.govmdpi.com

Spectroscopic Parameters: DFT and other quantum chemical methods can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govemerginginvestigators.org For this compound, computational prediction of its 1H, 13C, and 19F NMR spectra would be invaluable for structural confirmation and interpretation of experimental data. The calculated IR spectrum would help assign vibrational modes, particularly the characteristic C=O stretch of the aldehyde and the C-F stretching frequency.

Chemical Properties: Various algorithms can predict key physicochemical properties. Based on the parent compound, 2-benzofurancarboxaldehyde, and considering the effects of the fluorine substituent, several predictions can be made. The fluorine atom is expected to increase the molecule's polarity and polar surface area, which could influence its solubility and permeability. The predicted partition coefficient (logP) indicates the molecule's hydrophobicity, a critical factor in drug design.

Table 3: Predicted Physicochemical Properties for the Parent Compound, 2-Benzofurancarboxaldehyde This table shows predicted values for the unsubstituted analog. The 7-fluoro substituent is expected to modify these properties, likely increasing polarity and slightly altering logP and water solubility.

| Property | Predicted Value (Source: FooDB nih.gov) |

| Water Solubility | 0.49 g/L |

| logP | 1.85 |

| Polar Surface Area | 30.21 Ų |

| Hydrogen Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Future Research Directions and Emerging Trends

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 7-Fluoro-1-benzofuran-2-carbaldehyde, the development of asymmetric synthetic routes is a critical future direction. The aldehyde group serves as a versatile handle for stereoselective transformations, enabling the creation of chiral centers with high precision.

Future research will likely focus on organocatalytic and transition-metal-catalyzed methods to achieve high enantioselectivity. For instance, chiral secondary amine catalysts, such as those derived from proline, could be employed in asymmetric aldol (B89426) or Michael addition reactions where the benzofuran (B130515) carbaldehyde acts as the electrophile. Similarly, chiral Lewis acids could activate the aldehyde for nucleophilic attack, controlling the stereochemical outcome. A significant area of exploration involves the asymmetric synthesis of axially chiral bis-benzofuran structures, where the chirality arises from restricted rotation around a C-C bond. rsc.org The development of bidirectional enantioselective syntheses starting from simple precursors could lead to novel atropisomeric oligoarenes with unique chiroptical properties. rsc.org

Table 1: Potential Asymmetric Methodologies for this compound

| Catalysis Type | Reaction Example | Chiral Catalyst Example | Potential Chiral Product |

|---|---|---|---|

| Organocatalysis | Asymmetric Aldol Addition | Proline Derivatives | Chiral β-hydroxy ketones |

| Organocatalysis | Asymmetric Michael Addition | Squaramide-Thiourea Catalysts | Chiral γ-nitroaldehydes |

| Transition Metal | Asymmetric Allylation | Chiral Phosphine-Metal Complex | Chiral homoallylic alcohols |

| Transition Metal | Asymmetric Reductive Coupling | Chiral Bis(oxazoline)-Metal Complex | Chiral diols or amino alcohols |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow and automated platforms, which offer enhanced safety, reproducibility, and scalability. Integrating the synthesis and derivatization of this compound into these modern platforms represents a significant avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing highly reactive intermediates or exothermic reactions involving the aldehyde group. This approach can facilitate multi-step syntheses in a continuous, streamlined fashion, reducing manual handling and purification steps. Automated synthesis platforms, utilizing robotic systems and programmable software, can rapidly generate libraries of derivatives from a common starting material like this compound. researchgate.netbeilstein-journals.org This is particularly valuable for high-throughput screening in drug discovery or for optimizing material properties by systematically varying substituents. Research in this area would involve developing robust reaction protocols compatible with flow reactors and immobilizing catalysts or reagents on solid supports for easier integration and purification.

Exploration of Photocatalytic and Electrocatalytic Transformations

Visible-light photocatalysis and electrocatalysis have emerged as powerful, sustainable tools for organic synthesis, offering unique reaction pathways under mild conditions. osi.lv These technologies hold immense potential for the functionalization of this compound.

Photocatalysis: Visible-light-mediated reactions can be used to generate radical intermediates from the benzofuran core or the aldehyde, enabling novel C-H functionalization, cross-coupling, or cycloaddition reactions. nih.govresearchgate.net For example, a photocatalyst could facilitate the generation of a formyl radical for subsequent additions or enable a [3+2] cycloaddition with alkenes to form complex dihydrobenzofuran structures. nih.gov The use of light eliminates the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. acs.org

Electrocatalysis: Electrochemical methods provide a reagent-free way to perform redox reactions with high tunability by simply adjusting the applied potential. bohrium.com This could be applied to the oxidative or reductive cyclization reactions to form the benzofuran ring itself or to functionalize the molecule. For instance, the aldehyde could be selectively reduced to an alcohol or converted into other functional groups under electrochemical control. Recent studies have shown that benzofuran derivatives can act as electrocatalysts themselves, for instance, in hydrazine (B178648) electrooxidation, suggesting that polymers or materials derived from this compound could have applications in sensor or fuel cell technology. acs.org

Table 2: Potential Photo- and Electrocatalytic Applications

| Method | Transformation Type | Potential Reaction | Advantage |

|---|---|---|---|

| Photocatalysis | C-H Functionalization | Direct arylation at the C3-position | Avoids pre-functionalization |

| Photocatalysis | Cycloaddition | [3+2] reaction with alkenes | Mild conditions, complex scaffolds |

| Electrocatalysis | Selective Reduction | Aldehyde to alcohol | High selectivity, no chemical reductant |

| Electrocatalysis | Oxidative Coupling | Dimerization or polymerization | Controlled polymer growth |

Opportunities for Material Science Applications of this compound Derived Polymers or Liquid Crystals

The rigid, planar structure of the benzofuran core, combined with the specific electronic properties imparted by the fluorine atom, makes it an attractive building block for advanced materials. numberanalytics.com

Polymers: The aldehyde group of this compound is a key functional handle for polymerization. It can undergo condensation reactions with various monomers to form polymers such as polyamides, polyesters, and polyimines. nih.gov The resulting polymers could exhibit interesting thermal, optical, or electronic properties. For instance, poly(benzofuran) has been synthesized via asymmetric cationic polymerization, resulting in polymers with high thermal stability and optical activity. nih.govacs.org The presence of the fluorine atom could further enhance properties like thermal stability, chemical resistance, and dielectric performance, making these materials suitable for applications in electronics or as specialty plastics. man.ac.uk

Liquid Crystals: Benzofuran derivatives have been successfully incorporated into the core structure of liquid crystals. tandfonline.comresearchgate.nettandfonline.com The fluorine atom is particularly significant in this context, as lateral fluorination is a well-established strategy to modulate the dielectric anisotropy and melting points of liquid crystal materials. researchgate.nettandfonline.com The 7-fluoro substitution pattern, in particular, can influence the mesomorphic phase behavior. tandfonline.com Future research could involve synthesizing new liquid crystal molecules where this compound is a key structural unit. The aldehyde could be converted into a linking group (like an ester or a Schiff base) to connect to other mesogenic units, creating materials with tailored properties for display technologies and optical devices. frontiersin.org

Q & A

Q. What are the established synthetic routes for 7-Fluoro-1-benzofuran-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and formylation of benzofuran precursors. A validated approach includes:

Halogenation: Fluorination at the 7-position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Formylation: Introduction of the aldehyde group via Vilsmeier-Haack reaction (POCl3/DMF) at low temperatures (0–5°C) .

Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (benzene) for isolation .

Optimization Strategies:

- Vary catalyst concentration (e.g., POCl3 stoichiometry).

- Adjust reaction time and temperature (reflux vs. room temperature).

- Monitor intermediates via TLC or HPLC.

Table 1: Example Reaction Conditions from Analogous Benzofuran Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Fluorination | Selectfluor®, CH3CN | 80°C | 12 h | 75% |

| Formylation | POCl3, DMF, 0°C | 24 h | 85% |

Q. How is this compound characterized, and what spectral benchmarks are critical for validation?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy: Compare and NMR peaks with published data for fluorinated benzofurans. For example:

- : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons influenced by fluorine (δ 6.8–7.5 ppm) .

- : Carbonyl carbon at δ 190–195 ppm; fluorine-induced deshielding in adjacent carbons .

- X-ray Crystallography: Confirm planar benzofuran core and intermolecular hydrogen bonding (e.g., O–H⋯O interactions) .

- Mass Spectrometry: Validate molecular ion ([M+H]) at m/z 179.04 (CHFO).

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods due to aldehyde volatility.

- Storage: Inert atmosphere (N) at –20°C to prevent degradation .

- Waste Disposal: Neutralize with 10% NaOH before aqueous disposal.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved for this compound?

Methodological Answer: Discrepancies may arise from solvent effects, impurities, or crystallographic packing. To resolve:

Cross-Reference Studies: Compare data from multiple sources (e.g., Radadiya & Shah (2015) vs. Bolchi et al. (2020)) .

Control Experiments: Replicate synthesis and characterization under identical conditions.

Advanced Techniques: Use -NMR to confirm fluorine position or DFT calculations to predict shifts .

Table 2: Example NMR Data Variations

| Study | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|

| A (2020) | 10.1 | 7.2–7.4 |

| B (2015) | 9.9 | 6.9–7.1 |

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) for drug design applications .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial: MIC tests against S. aureus and E. coli .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies:

- ROS detection via fluorescent probes.

- Enzyme inhibition (e.g., COX-2) using kinetic assays .

- SAR Analysis: Compare with non-fluorinated analogs to assess fluorine’s role in activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.